molecular formula C21H27NO B163288 (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol CAS No. 131180-63-7

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol

Cat. No.: B163288
CAS No.: 131180-63-7
M. Wt: 309.4 g/mol
InChI Key: MXIOBZPVLNQGIU-FQEVSTJZSA-N
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Description

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol is a chiral compound characterized by the presence of two 3,5-dimethylphenyl groups and a pyrrolidin-2-yl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol typically involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the intermediate imine to the final alcohol product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the fully reduced alkane.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-methoxy-3,5-dimethylphenyl)(2R)-pyrrolidin-2-ylmethanol: Shares a similar core structure but with a methoxy group.

    Vibegron: Contains a pyrrolidin-2-yl group and is used as a β3-adrenergic receptor agonist.

Uniqueness

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOBZPVLNQGIU-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469527
Record name Bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-63-7
Record name Bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol
Reactant of Route 2
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol
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(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol
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(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol
Reactant of Route 5
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol
Reactant of Route 6
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol

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